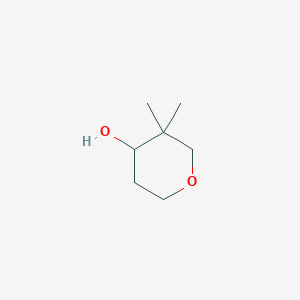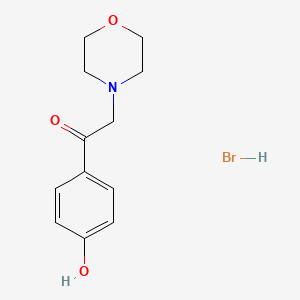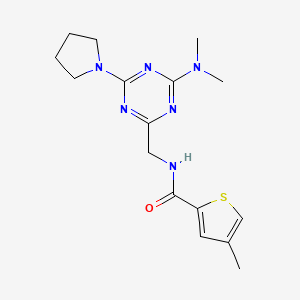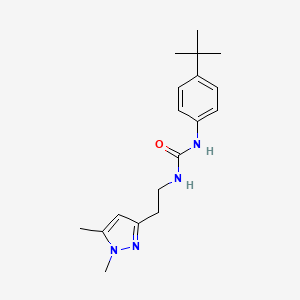
1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid, also known as Isoorotic acid or Uracil-5-carboxylic acid, is a heterocyclic compound . Its empirical formula is C5H4N2O4 . It has been used to synthesize N1-alkylated uracil derivatives .
Molecular Structure Analysis
The molecular weight of 1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid is 156.10 . The SMILES string representation of its structure is OC(=O)C1=CNC(=O)NC1=O .Chemical Reactions Analysis
While specific chemical reactions involving 1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid are not available, similar compounds like pyrrolidine have been studied extensively. They have been used to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid is a powder with a melting point of 283 °C (dec.) (lit.) . It’s important to note that these properties can vary depending on the purity of the compound.Wissenschaftliche Forschungsanwendungen
Cocrystal Formation with Pyrimidine Derivatives
1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid and its derivatives are utilized in the design and synthesis of cocrystals, demonstrating the versatility of pyrimidine units in forming hydrogen bonds with carboxylic acids. These interactions facilitate the formation of cocrystals with potential applications in material science and pharmaceuticals. The study by Rajam et al. (2018) exemplifies the preparation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, showcasing the ability to form stable supramolecular structures through specific hydrogen bonding patterns (Rajam et al., 2018).
Antiviral and Anticancer Applications
Derivatives of 1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid have been synthesized with potential antiviral and anticancer properties. The synthesis of novel compounds derived from visnaginone and khellinone, incorporating the 1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid skeleton, demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds have shown promise as therapeutic agents against various diseases, highlighting the chemical versatility and biological relevance of the pyrimidine structure in drug development (Abu‐Hashem et al., 2020).
DNA Modification and Epigenetic Research
In the field of epigenetics, derivatives of 1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid, such as 5-methylcytosine (5-mdC) and its oxidized forms, play crucial roles in active DNA demethylation processes. Liu et al. (2013) discussed the significance of Tet-induced oxidation products of 5-mdC in cellular DNA, including 5-hydroxymethyl, 5-formyl, and 5-carboxyl derivatives, in the regulation of gene expression and the potential implications for understanding epigenetic mechanisms (Liu et al., 2013).
Antimicrobial Applications
Studies on 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids have shown significant antimicrobial properties, highlighting the potential of 1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid derivatives in addressing antibiotic resistance and the development of new antibacterial and antifungal agents. Shastri and Post (2019) synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, demonstrating their effectiveness against a variety of microbial strains (Shastri & Post, 2019).
Safety and Hazards
The safety data sheet for 2,4-Dihydroxypyrimidine-5-carboxylic acid suggests that it should be handled with care. Personal protective equipment such as dust masks type N95 (US), Eyeshields, and Gloves should be used . It’s also recommended to avoid dust formation and breathing vapours, mist, or gas .
Zukünftige Richtungen
While specific future directions for 1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid are not available, similar compounds like pyrrolidine have been used in drug discovery. The review on pyrrolidine in drug discovery suggests that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrimidine derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Pyrimidine derivatives are known to play key roles in various biological processes, including dna synthesis and repair, signal transduction, and energy metabolism .
Result of Action
Based on the known effects of similar compounds, it could potentially influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Hydroxy-2,4-dioxopyrimidine-5-carboxylic acid . .
Eigenschaften
IUPAC Name |
1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c8-3-2(4(9)10)1-7(12)5(11)6-3/h1,12H,(H,9,10)(H,6,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIYZZJJQRVOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)




![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)





![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)